molecular formula C18H22FN5O2 B2698928 N-(4-fluorobenzyl)-4-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperazine-1-carboxamide CAS No. 1396869-27-4

N-(4-fluorobenzyl)-4-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperazine-1-carboxamide

Cat. No.: B2698928
CAS No.: 1396869-27-4
M. Wt: 359.405
InChI Key: UOPIQRJRMSZKSM-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperazine-1-carboxamide, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through a multi-step process, which involves the use of various chemical reagents and techniques.

Scientific Research Applications

  • Microwave-Assisted Synthesis of Hybrid Molecules : A study by Başoğlu et al. (2013) details the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which possess antimicrobial, antilipase, and antiurease activities. These compounds, similar in structure to the one , highlight potential applications in combating microbial infections and regulating enzymatic activity [Başoğlu et al., 2013].

  • Design and Synthesis of Novel Mycobacterium Tuberculosis GyrB Inhibitors : Jeankumar et al. (2013) describe the synthesis of compounds including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, which exhibited activity against Mycobacterium tuberculosis. This research signifies the compound's potential in developing new treatments for tuberculosis [Jeankumar et al., 2013].

  • Development of Fluorine-18-Labeled 5-HT1A Antagonists : Lang et al. (1999) synthesized fluorinated derivatives for PET imaging, which are crucial in neuroimaging and understanding brain function. This suggests the potential use of similar compounds in diagnostic imaging and neurological research [Lang et al., 1999].

  • Synthesis of N-aryl-piperazine-carboxamide Derivatives for Antimicrobial Activity : A study by Babu et al. (2015) focuses on synthesizing derivatives for antimicrobial application. This indicates the potential of similar compounds in developing new antimicrobial agents [Babu et al., 2015].

  • Radiosynthesis and Evaluation of Radiotracers : Silvers et al. (2016) discuss the design and evaluation of radiotracers for imaging stearoyl-CoA desaturase-1, a target for cancer imaging. This highlights the potential use in cancer diagnosis and research [Silvers et al., 2016].

  • Synthesis of Methyl Substituted-Pyridazinone Derivatives for Analgesic and Anti-inflammatory Activities : Şahina et al. (2004) synthesized compounds with significant analgesic and anti-inflammatory effects, suggesting the potential therapeutic applications of similar compounds in managing pain and inflammation [Şahina et al., 2004].

  • Synthesis of Quinolone-Carboxylic Acid Derivatives for Antimicrobial Agents : Rameshkumar et al. (2003) report the synthesis of quinolone-carboxylic acid derivatives, indicating the compound's potential in developing new antimicrobial agents [Rameshkumar et al., 2003].

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[2-(6-oxopyridazin-1-yl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2/c19-16-5-3-15(4-6-16)14-20-18(26)23-11-8-22(9-12-23)10-13-24-17(25)2-1-7-21-24/h1-7H,8-14H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPIQRJRMSZKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C=CC=N2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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